

Application Note: Analysis of Hexythiazox in Vegetables using QuEChERS and LC-MS/MS

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Compound of Interest

Compound Name: *Hexythiazox-d11*

Cat. No.: *B15559478*

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Introduction

Hexythiazox is a non-systemic acaricide widely used in agriculture to control mites on various crops, including vegetables.[1][2] Due to its potential persistence, monitoring its residue levels in food products is crucial to ensure consumer safety and compliance with regulatory Maximum Residue Limits (MRLs).[2] The QuEChERS method has become a popular and effective technique for extracting pesticide residues from food matrices due to its simplicity, high throughput, and low solvent consumption.[1][3][4]

This application note describes a robust and sensitive method for the determination of Hexythiazox in various vegetable samples. The protocol employs a modified QuEChERS extraction and cleanup procedure, with quantification performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, **Hexythiazox-d11**, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

The method involves the extraction of Hexythiazox and the internal standard from a homogenized vegetable sample using acetonitrile. A subsequent liquid-liquid partitioning step is

induced by adding a mixture of salts (e.g., anhydrous magnesium sulfate and sodium chloride), which separates the acetonitrile layer from the aqueous and solid matrix components.[5][6] The crude extract then undergoes a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA) to remove interfering compounds such as organic acids and pigments.[5][7] The final, cleaned extract is analyzed by LC-MS/MS, providing excellent selectivity and sensitivity for quantification.[1]

Experimental Protocols

1. Reagents and Materials

- Hexythiazox certified reference standard ($\geq 99\%$ purity)
- **Hexythiazox-d11** internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent (optional, for fatty matrices)
- 50 mL and 15 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm)

2. Standard Solution Preparation

- Stock Standard Solution (1000 mg/L): Accurately weigh the Hexythiazox reference standard and dissolve it in acetonitrile.[2]
- Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of **Hexythiazox-d11** in acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L). A fixed concentration of the internal standard is added to each calibrant.

3. Sample Preparation and Homogenization

- Chop a representative sample of the vegetable (e.g., tomatoes, cucumbers, peppers) into small pieces.[5]
- Homogenize the sample using a high-speed blender to achieve a uniform consistency.[2]
- Store the homogenized sample in a freezer at -20°C until analysis to prevent degradation.[8]

4. QuEChERS Extraction

- Weigh 10 ± 0.1 g of the homogenized vegetable sample into a 50 mL centrifuge tube.[5]
- Add 10 mL of acetonitrile.[5]
- Spike the sample with an appropriate volume of the **Hexythiazox-d11** internal standard solution.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]
- Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.[1]
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[1]

5. Dispersive SPE (d-SPE) Cleanup

- Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE cleanup tube.[5]
- The d-SPE tube should contain 300 mg of MgSO₄ and 50 mg of PSA.[5] For vegetables with higher chlorophyll content, graphitized carbon black (GCB) can be added, and for those with high-fat content, C18 sorbent is recommended.
- Vortex the tube for 30-60 seconds.[1]
- Centrifuge at ≥3000 rcf for 5 minutes.[1]
- The resulting supernatant is the final extract.

6. Final Extract Preparation and Analysis

- Filter an aliquot of the final extract through a 0.22 µm syringe filter into an autosampler vial. [9]
- The extract is now ready for analysis by LC-MS/MS.

Method Validation and Performance Data

The performance of the QuEChERS method for Hexythiazox analysis has been validated across various vegetable matrices. The following table summarizes typical quantitative data obtained from scientific studies.

Parameter	Tomato	Cucumber	Pepper	General Performance
LOD (mg/kg)	0.00037[2][5]	0.00021[2][5]	0.00041[2][5]	N/A
LOQ (mg/kg)	0.002[2][5]	0.002[2][5]	0.002[2][5]	N/A
Recovery (%)	95-105	92-103	97-108	70-120%
RSD (%)	< 10	< 10	< 12	< 20%

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data for specific vegetables sourced from a study on hexythiazox dissipation.[2][5] General

performance data reflects typical results for the QuEChERS method across various pesticides.

Experimental Workflow Visualization

The logical flow of the analytical protocol, from sample receipt to final analysis, is illustrated in the diagram below.

Caption: QuEChERS experimental workflow for vegetable analysis.

Conclusion

The described QuEChERS method, incorporating **Hexythiazox-d11** as an internal standard, provides a quick, easy, and effective protocol for the sensitive and accurate quantification of Hexythiazox residues in vegetable matrices.[1][3][4] The procedure demonstrates excellent recovery, precision, and low limits of detection, making it highly suitable for routine monitoring in food safety laboratories and for conducting dietary risk assessments.[2][5] The robustness of the method allows for its adaptation to a wide range of vegetables and other agricultural products.

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